Ethyl 3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-5-carboxylate is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The oxadiazole core is known for its diverse pharmacological properties, including antibacterial, antitumor, and anti-inflammatory activities.
The compound can be classified under heterocyclic compounds, specifically as a derivative of 1,2,4-oxadiazole. It is synthesized through various chemical reactions involving pyrazole and carboxylate functionalities. The structure of this compound is significant in drug design due to its ability to mimic bioactive molecules.
The synthesis of ethyl 3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-5-carboxylate typically involves several key steps:
Ethyl 3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-5-carboxylate features a complex molecular structure characterized by:
The molecular geometry and bond angles can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule .
Ethyl 3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-5-carboxylate can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create analogs for further study .
The mechanism of action for ethyl 3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-5-carboxylate is primarily linked to its interaction with biological targets:
The precise mechanism often requires extensive pharmacological studies to elucidate how this compound affects biological systems at the molecular level .
Ethyl 3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-5-carboxylate exhibits various physical and chemical properties:
These properties play a significant role in determining the compound's suitability for various applications in research and industry .
Ethyl 3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-5-carboxylate has potential applications in several scientific fields:
Research continues to explore its full potential and efficacy in these areas .
1,2,4-Oxadiazoles emerged as bioisosteric innovators following seminal studies in the 1980s that identified their capacity to replace labile ester functionalities. This transformation yields compounds with improved metabolic stability while maintaining comparable spatial geometry and electronic characteristics. The 1,2,4-oxadiazole ring’s intrinsic dipole moment (~3.5 Debye) facilitates critical dipole-dipole interactions within target binding pockets, contributing to enhanced binding affinities. Over two decades, these heterocycles evolved from simple ester mimics to complex therapeutic agents, featuring prominently in over 60 clinical candidates by 2015. Their synthetic versatility is evidenced by robust cyclization methodologies developed between 2000-2010, enabling large-scale production of derivatives with pharmaceutical-grade purity (>97%) [1] .
Pyrazole-based pharmacophores demonstrate exceptional scaffold promiscuity, enabling target modulation across diverse disease pathways. Their significance is highlighted by blockbuster therapeutics like Celecoxib (COX-2 inhibition) and Rimonabant (cannabinoid receptor antagonism). Structure-activity relationship (SAR) studies reveal that 1-methyl-1H-pyrazole-5-yl derivatives exhibit optimal bioavailability profiles due to balanced lipophilicity (cLogP ~1.5-2.0) and moderate hydrogen bonding capacity. This subunit’s presence confers measurable enhancements in anticancer, antimicrobial, and anti-inflammatory activities, with pyrazole-containing kinase inhibitors demonstrating picomolar potency against VEGFR2 and EGFR targets [4] .
The fusion of 1-methylpyrazole and 1,2,4-oxadiazole carboxylate creates a synergistic pharmacophore with superior drug-like properties. Computational modeling indicates this hybrid exhibits a Topological Polar Surface Area (TPSA) of ~83 Ų, favoring cellular permeability while maintaining aqueous solubility. The electron-deficient oxadiazole ring and electron-rich pyrazole establish an intramolecular charge transfer system, potentially enhancing target engagement through simultaneous π-π stacking and polar interactions. Bioisosteric mapping confirms the ethyl carboxylate moiety serves as a versatile synthetic handle for further derivatization into amides, hydrazides, or heterocyclic fused systems, expanding the accessible chemical space around this core structure [2] [4].
Table 1: Core Chemical Identifiers of Ethyl 3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-5-carboxylate
| Identifier | Value |
|---|---|
| CAS Registry Number | 1172336-01-4 |
| Molecular Formula | C₉H₁₀N₄O₃ |
| Canonical SMILES | CCOC(=O)c1nc(-c2ccnn2C)no1 |
| InChIKey | QRPVDVWHEOUZTL-UHFFFAOYSA-N |
| Molecular Weight | 222.20 g/mol |
| Hydrogen Bond Acceptor Count | 6 |
| XLogP3 | 0.7 (Predicted) |
CAS No.: 34730-78-4
CAS No.: 98092-92-3
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2